molecular formula C16H28N4O B5503687 4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine

4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine

Cat. No.: B5503687
M. Wt: 292.42 g/mol
InChI Key: ZQUJSIQYGYCWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C16H28N4O and its molecular weight is 292.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.22631153 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are extensively studied for their diverse pharmacological activities. They serve as the building blocks for numerous drugs, exhibiting a wide array of biological activities such as anticancer, anti-HIV, antifungal, antibacterial, and anti-inflammatory effects. The synthesis and biological evaluation of pyrimidine analogs have been a consistent theme in drug discovery, aiming to harness their therapeutic potential across different disease states (JeelanBasha & Goudgaon, 2021).

Hybrid Catalysts for Pyrimidine Synthesis

The synthesis of pyrimidine and its derivatives, such as 5H-pyrano[2,3-d]pyrimidines, is crucial for the development of compounds with medicinal and pharmaceutical applications. Research has focused on employing hybrid catalysts for the synthesis of these scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts to develop lead molecules with enhanced bioavailability and pharmacological activities (Parmar et al., 2023).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of various drugs, reflecting its broad pharmacological potential. Derivatives of piperazine have been investigated for their therapeutic uses across multiple domains, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus has shown a significant impact on the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting its flexibility and utility in drug discovery (Rathi et al., 2016).

Properties

IUPAC Name

2-[4-(4-methoxybutyl)piperazin-1-yl]-4-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-14(2)15-6-7-17-16(18-15)20-11-9-19(10-12-20)8-4-5-13-21-3/h6-7,14H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUJSIQYGYCWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCN(CC2)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.